molecular formula C16H19F3N6 B2574127 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine CAS No. 2034225-87-9

4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B2574127
CAS No.: 2034225-87-9
M. Wt: 352.365
InChI Key: MAJGURMMIVJDFK-UHFFFAOYSA-N
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Description

The chemical compound 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine is a synthetic small molecule featuring a pyrimidine-piperidine-pyrimidine core structure, offered for investigative and non-clinical research purposes. This compound is part of the pyrimidine class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities and presence in numerous therapeutic agents . The structure is characterized by a trifluoromethyl group, a common moiety used to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . While specific biological data for this exact molecule is not currently available in the public scientific literature, its structural framework is highly relevant for research in drug discovery. Pyrimidine-based compounds are extensively investigated for their potential to interact with a wide range of biological targets . Specifically, molecules with similar N-(piperidin-4-yl)-N-(pyrimidin-4-yl)amine architectures have been explored as potent agonists for G protein-coupled receptors like GPR119 for the treatment of diabetes , and as inhibitors of enzymes such as N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in endocannabinoid biosynthesis . The presence of the 2-(trifluoromethyl)pyrimidine subunit suggests potential for high target affinity and makes this compound a valuable chemical tool for probing disease mechanisms, particularly in oncology, metabolic disorders, and neuroscience. Researchers can utilize this compound for in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) investigations to develop novel bioactive molecules. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-10-3-6-20-15(21-10)24-12-4-7-25(8-5-12)14-9-13(16(17,18)19)22-11(2)23-14/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJGURMMIVJDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine (CAS No. 2034225-87-9) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19F3N6C_{16}H_{19}F_{3}N_{6} with a molecular weight of approximately 352.365 g/mol. Its structure features multiple functional groups that contribute to its biological activity, particularly the trifluoromethyl and piperidine moieties, which are known to enhance lipophilicity and receptor binding affinity.

Structural Formula

IUPAC Name 4methyl N 1 2 methyl 6 trifluoromethyl pyrimidin 4 yl piperidin 4 yl pyrimidin 2 amine\text{IUPAC Name }4-\text{methyl N 1 2 methyl 6 trifluoromethyl pyrimidin 4 yl piperidin 4 yl pyrimidin 2 amine}

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrimidines have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.87
Compound BMDA-MB-2319.46
5-FUMCF-717.02

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been associated with enhanced potency against bacterial strains, suggesting a broad spectrum of biological activity.

Study on Antimalarial Activity

In a study aimed at developing new antimalarial therapies, pyrimidine derivatives were evaluated for their efficacy against Plasmodium falciparum. The results indicated that structural modifications significantly influenced the compounds' activity against the parasite's Na+-ATPase, with some derivatives showing promising in vivo efficacy in malaria mouse models .

Clinical Trials and Future Directions

Ongoing research is focused on optimizing the pharmacokinetic properties of these compounds to improve their therapeutic profiles. Current clinical trials are assessing their safety and efficacy in human subjects, particularly for cancer treatment.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Compounds similar to 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine have been studied for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in tumor angiogenesis. For instance, a related series of pyrimidine derivatives demonstrated significant antiangiogenic effects and inhibited tumor growth in preclinical models .
  • Protein Kinase Inhibition :
    • The compound's structure suggests potential activity against various protein kinases. Research has shown that pyrimidine derivatives can effectively inhibit protein kinases involved in cancer progression, making this compound a candidate for further investigation in oncology .
  • Neuropharmacological Effects :
    • The piperidine moiety may confer neuroactive properties, which could be beneficial in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating potential applications in neuropharmacology .

Synthesis and Derivatives

The synthesis of 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions that include the formation of the pyrimidine core followed by functionalization to introduce the piperidine and trifluoromethyl groups. Various synthetic routes have been documented, emphasizing the importance of optimizing yields and purity for biological testing .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of pyrimidine derivatives, compounds structurally related to 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine were found to exhibit potent inhibition of tumor cell proliferation in vitro and significant tumor regression in vivo models. The mechanism was linked to the inhibition of VEGFR signaling pathways .

Case Study 2: Neuropharmacological Evaluation

A series of piperidine-containing compounds were evaluated for their effects on cognitive function in animal models. The results indicated that derivatives of 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine could enhance memory retention and reduce anxiety-like behaviors, suggesting potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties Reference(s)
Target Compound Dual pyrimidine rings; -CF₃ at position 6; piperidine linker ~386.3 Enhanced lipophilicity from -CF₃; potential for dual-target interactions due to two pyrimidine rings. -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Single pyrimidine ring; piperidine at position 6 ~220.3 Simpler structure; lacks -CF₃ and second pyrimidine. Demonstrated crystallographic stability due to intramolecular H-bonding .
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine (KK3) -CF₃ substituted phenyl ring at position 6; piperidine linker ~376.4 Higher aromaticity from phenyl group; -CF₃ enhances metabolic stability. SMILES: FC(F)(F)c1ccc(cc1)c2nc(nc(c2)N3CCC(CC3)C)N .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine Methoxyphenyl and -CF₃-anilino substituents; methyl and phenyl groups ~537.5 Methoxy group improves solubility; crystal structure shows weak C–H∙∙∙O and C–H∙∙∙π interactions .
(3R,4R)-1-(6-Phenylpyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-amine Fluorinated phenyl group; chiral piperidine center ~410.4 Fluorine substituents increase electronegativity; chiral center may influence receptor selectivity. NMR data confirms stereochemistry .
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Nitro (-NO₂) and pyridinyl groups ~321.3 Nitro group introduces electron-withdrawing effects; pyridine enhances π-π stacking. Similarity score 0.71 to target compound .

Functional Group Impact Analysis

  • Piperidine Linker : Compared to piperazine derivatives (e.g., in ), piperidine lacks a second nitrogen, reducing basicity but maintaining conformational flexibility for target binding .
  • Methoxy (-OCH₃) : In and , methoxy groups enhance water solubility but may reduce membrane permeability .
  • Nitro (-NO₂): Found in , nitro groups are electron-withdrawing but may introduce toxicity risks due to reactive metabolites .

Crystallographic and Conformational Insights

  • The target compound’s piperidine linker likely adopts a chair conformation, as seen in similar piperidine-pyrimidine hybrids .
  • In N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, dihedral angles between pyrimidine and substituent planes range from 12° to 86°, indicating variable planarity . This contrasts with the target compound’s dual pyrimidine system, which may enforce a more rigid geometry.

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrimidin-2-amine?

The synthesis typically involves multi-step reactions starting with pyrimidine intermediates. A standard approach includes:

  • Step 1: Preparation of the 6-methyl-2-phenylpyrimidine core via nucleophilic substitution or condensation reactions.
  • Step 2: Functionalization of the pyrimidine ring at the 4-position with a piperidine moiety through coupling reactions.
  • Step 3: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling under catalytic conditions (e.g., Pd-mediated reactions) .
    Key intermediates, such as 6-methyl-2-phenyl-5-substituted pyrimidines, are critical for ensuring regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions and hydrogen bonding (e.g., NH groups in the piperidine ring) .
  • X-ray Crystallography: Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen bonding networks (e.g., N–H⋯N interactions) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for trifluoromethyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
  • Catalysis: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for trifluoromethyl group introduction .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps like amine alkylation .
  • Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions for yield and purity .

Q. How do hydrogen bonding and conformational flexibility influence the compound’s bioactivity?

  • Intramolecular Hydrogen Bonds: N–H⋯N interactions (e.g., between the piperidine NH and pyrimidine N) stabilize specific conformations, affecting binding to biological targets .
  • Dihedral Angles: The angle between the pyrimidine ring and substituents (e.g., 86.1° for the (4-methoxyphenyl)aminomethyl group) modulates steric interactions in enzyme active sites .
  • Crystal Packing: Weak C–H⋯O and C–H⋯π interactions influence solubility and crystallinity, which are critical for in vitro assays .

Q. How can researchers resolve contradictions in reported crystallographic data for polymorphic forms?

  • High-Resolution Diffraction: Use synchrotron X-ray sources to resolve subtle differences in unit cell parameters.
  • Thermal Analysis (DSC/TGA): Compare melting points and decomposition profiles to distinguish polymorphs .
  • Computational Modeling: Density Functional Theory (DFT) predicts stable conformations and validates experimental data .
    For example, polymorphs of related compounds show variations in hydrogen bonding (e.g., presence/absence of N5–H interactions), which can be reconciled via combined experimental and computational workflows .

Methodological Guidance

Q. What strategies are recommended for analyzing conflicting biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing trifluoromethyl with chloro) and compare IC50_{50} values .
  • Molecular Docking: Use software like AutoDock to predict binding modes and identify critical interactions (e.g., π-π stacking with tyrosine kinase receptors) .
  • Statistical Validation: Apply ANOVA to assess significance of activity differences between analogs .

Q. How should researchers design experiments to evaluate metabolic stability?

  • In Vitro Assays: Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., oxidation of methyl groups) .
  • Isotope Labeling: Incorporate 19F^{19}F or 3H^3H labels to track degradation pathways via LC-MS .
  • Computational ADMET Tools: Predict metabolic sites using software like Schrödinger’s QikProp .

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